2-(3-Indolylmethyl)-L-tryptophan

Übersicht

Beschreibung

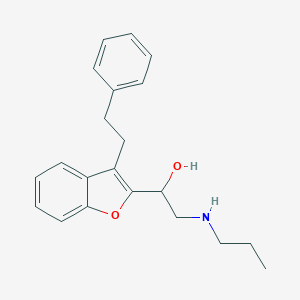

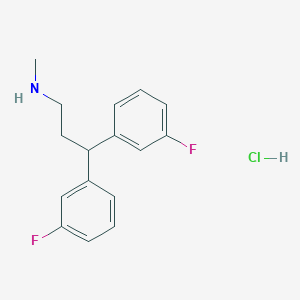

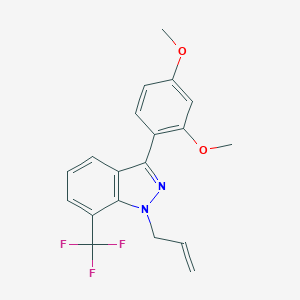

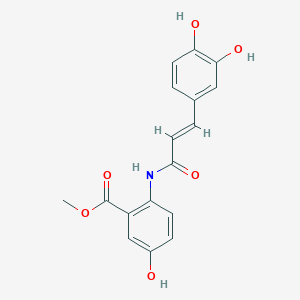

“2-(3-Indolylmethyl)-L-tryptophan” is a certified reference material and pharmaceutical secondary standard . It has a linear formula of C20H19N3O2 .

Molecular Structure Analysis

The molecular structure of “2-(3-Indolylmethyl)-L-tryptophan” is represented by the linear formula C20H19N3O2 . More detailed structural analysis is not available in the retrieved resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Indolylmethyl)-L-tryptophan” are not explicitly mentioned in the available resources. It is known to be a certified reference material and pharmaceutical secondary standard .

Wissenschaftliche Forschungsanwendungen

Medicine: Antiviral and Anticancer Potential

Indole derivatives, including compounds like 2-(3-Indolylmethyl)-L-tryptophan, have shown promise in medicinal applications due to their biological activities. They have been found to possess antiviral properties, with some derivatives demonstrating inhibitory activity against influenza A and other viruses . Additionally, these compounds have been explored for their anticancer activities, as indole structures are common in many synthetic drug molecules used in treatments .

Agriculture: Plant Growth and Defense

In agriculture, indole derivatives play a crucial role in plant growth and defense. Indole-3-acetic acid, a plant hormone derived from tryptophan, is essential for plant development . Derivatives like 2-(3-Indolylmethyl)-L-tryptophan may influence the production of such hormones, impacting plant physiology and defense mechanisms against pests .

Biotechnology: Enzyme Inhibition and Genetic Engineering

The biotechnological applications of indole derivatives are vast. They can act as enzyme inhibitors, influencing various biological pathways . Moreover, genetic engineering can utilize these compounds to modify plant glucosinolate profiles, which are important for plant defense and human health .

Environmental Science: Pollution Mitigation

Indole derivatives have been studied for their potential role in mitigating environmental pollution. They can interact with pollutants and aid in their breakdown, thus reducing environmental toxicity . Research into the environmental applications of these compounds is ongoing, with a focus on their role in ecological systems.

Material Science: Smart Materials Development

In material science, indole derivatives are being investigated for the development of smart materials. Their unique chemical properties can contribute to the creation of materials with specific responses to environmental stimuli .

Analytical Chemistry: Method Development and Substance Analysis

Indole derivatives are also significant in analytical chemistry. They are used in developing methods for substance analysis, including glucosinolate content in foods . Their unique structures require specialized analytical techniques for accurate quantification and characterization.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-(3-Indolylmethyl)-L-tryptophan” are not mentioned, there is ongoing research into similar compounds. For example, pyrazine and phenazine heterocycles, which are related to indole compounds, are being explored for their potential as therapeutic molecules in cancer chemoprevention and treatment .

Wirkmechanismus

Target of Action

2-(3-Indolylmethyl)-L-tryptophan, a derivative of indole, is believed to interact with several targets in the body. Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to reduce oxidative stress, impede dna synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines . These actions suggest that 2-(3-Indolylmethyl)-L-tryptophan may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Indole derivatives, including 2-(3-Indolylmethyl)-L-tryptophan, are thought to affect several biochemical pathways. For instance, they are involved in the regulation of apoptosis and cell cycle progression, as well as cell proliferation

Pharmacokinetics

For example, a single 100-mg dose of DIM resulted in a mean maximum plasma concentration (Cmax) of 32 ng/mL and a mean area under the curve (AUC) of 128 h ng/mL . These properties can impact the bioavailability of the compound and its therapeutic potential.

Result of Action

Indole derivatives are known to have various biological activities, including anticancer and antioxidant effects . These effects suggest that 2-(3-Indolylmethyl)-L-tryptophan may have similar impacts on cellular function.

Action Environment

The action, efficacy, and stability of 2-(3-Indolylmethyl)-L-tryptophan can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds, pH levels, and temperature . .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZFOWZVRUMXDQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Indolylmethyl)-L-tryptophan | |

CAS RN |

149724-31-2 | |

| Record name | (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: L-tryptophan is an essential amino acid used in various applications, including dietary supplements and pharmaceuticals. The presence of contaminants, even in trace amounts, can significantly impact the safety and efficacy of these products [, , ]. Therefore, understanding the formation, occurrence, and potential risks associated with contaminants like 2-(3-Indolylmethyl)-L-tryptophan is crucial for ensuring product quality and consumer safety. This research helps to develop robust analytical methods for detecting and quantifying these contaminants, which is essential for regulatory compliance and risk mitigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)